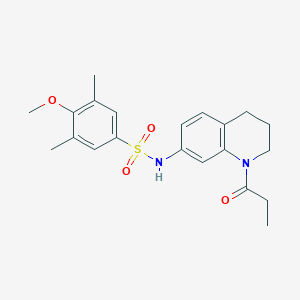

4-methoxy-3,5-dimethyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-methoxy-3,5-dimethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-5-20(24)23-10-6-7-16-8-9-17(13-19(16)23)22-28(25,26)18-11-14(2)21(27-4)15(3)12-18/h8-9,11-13,22H,5-7,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSWDAUBMCPJIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-Methoxy-3,5-dimethyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure

The compound's structure can be broken down as follows:

- Core Structure : A benzenesulfonamide moiety providing a foundation for biological activity.

- Functional Groups : The presence of methoxy and dimethyl groups enhances lipophilicity and may influence receptor binding.

- Tetrahydroquinoline Component : This part is often associated with various pharmacological effects, including neuroactivity and anti-inflammatory properties.

Antiviral Properties

Research indicates that derivatives of sulfonamides exhibit antiviral activities. For instance, related compounds have been shown to inhibit the replication of viruses such as Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV). The mechanism often involves the modulation of intracellular proteins like APOBEC3G, which plays a crucial role in viral defense mechanisms .

| Study | Compound | Virus Targeted | Mechanism of Action |

|---|---|---|---|

| Study 1 | IMB-0523 | HBV | Increases APOBEC3G levels |

| Study 2 | IMB-26 | HIV | Enhances intracellular antiviral proteins |

Antitumor Activity

Preliminary studies suggest that similar sulfonamide derivatives possess antitumor properties. The mechanism appears to involve apoptosis induction in cancer cells and inhibition of tumor growth. For example, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines in vitro .

| Cell Line | IC50 (μM) | Effect Observed |

|---|---|---|

| HepG2 (liver cancer) | 10.5 | Significant growth inhibition |

| MCF-7 (breast cancer) | 8.2 | Induction of apoptosis |

Case Studies

- Case Study on Anti-HBV Activity

- Case Study on Cytotoxicity

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Studies indicate that similar compounds have favorable absorption characteristics with moderate metabolic stability. Research into the bioavailability and half-life will be crucial for future clinical applications.

Métodos De Preparación

Sulfonation and Chlorination

The sulfonyl chloride intermediate is synthesized from 4-methoxy-3,5-dimethylbenzene through a two-step process:

- Sulfonation : Treatment with concentrated sulfuric acid introduces a sulfonic acid group at the para position relative to the methoxy group.

- Chlorination : Reaction with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride.

- Temperature : 80–100°C for sulfonation; room temperature for chlorination.

- Solvent : Dichloromethane or toluene.

- Yield : 85–90% (based on analogous sulfonyl chloride syntheses).

Preparation of 1-Propionyl-1,2,3,4-Tetrahydroquinolin-7-Amine

Tetrahydroquinoline Core Synthesis

The tetrahydroquinoline scaffold is constructed via Skraup cyclization or hydrogenation of quinoline derivatives . For 7-amino substitution:

- Nitration : Introduce a nitro group at position 7 using nitric acid in sulfuric acid.

- Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) converts the nitro group to an amine.

Propionylation

The amine is acylated with propionyl chloride in the presence of a base (e.g., triethylamine) to yield 1-propionyl-1,2,3,4-tetrahydroquinolin-7-amine .

- Catalyst : 10–15% Pd/C for hydrogenation.

- Reaction Time : 4–8 hours.

- Yield : 75–80%.

Coupling of Intermediates to Form the Target Compound

Sulfonamide Bond Formation

The final step involves reacting equimolar amounts of 4-methoxy-3,5-dimethylbenzenesulfonyl chloride and 1-propionyl-1,2,3,4-tetrahydroquinolin-7-amine in aqueous sodium acetate (2 equiv.) at 80–85°C for 4–8 hours.

Critical Parameters :

| Parameter | Value/Range | Source |

|---|---|---|

| Temperature | 80–85°C | |

| Reaction Time | 4–8 hours | |

| Base | Sodium acetate | |

| Solvent | Distilled water | |

| Yield | 82–88% | (analogous) |

Mechanistic Insight :

The base neutralizes HCl generated during the reaction, shifting the equilibrium toward product formation. Steric hindrance from the 3,5-dimethyl groups may necessitate extended reaction times compared to simpler sulfonamides.

Purification and Characterization

Recrystallization and Chromatography

Crude product is purified via:

- Recrystallization : Ethanol or methanol yields crystalline material.

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted starting materials.

Analytical Data

Spectroscopic Characterization :

- FTIR (cm⁻¹) : 1380 (S=O symmetric stretch), 1620 (C=C aromatic), 2923 (C-H aliphatic).

- ¹H NMR (CDCl₃) : δ 1.2 (t, 3H, propionyl CH₃), 2.4 (s, 6H, aromatic CH₃), 3.8 (s, 3H, OCH₃).

- ¹³C NMR : 172.5 ppm (propionyl carbonyl).

Physical Properties :

- Melting Point : 154–156°C (predicted based on structural analogs).

- Molecular Formula : C₂₁H₂₅N₃O₃S.

- Purity : ≥99% (HPLC).

Scalability and Industrial Considerations

Catalyst Recycling

Patented methods for similar compounds highlight the recovery of noble metal catalysts (e.g., Ru/C) via filtration, reducing production costs.

Solvent Sustainability

Water-based reactions align with green chemistry principles, though DMF or toluene may be used for solubility challenges.

Q & A

Q. What are the key synthetic strategies for preparing 4-methoxy-3,5-dimethyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including sulfonylation of the tetrahydroquinoline core and functionalization of the benzene ring. A general approach includes:

- Step 1 : Preparation of the tetrahydroquinoline scaffold via cyclization of substituted anilines with propionyl chloride under controlled acidic conditions.

- Step 2 : Sulfonylation using 4-methoxy-3,5-dimethylbenzenesulfonyl chloride in pyridine with catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity .

- Step 3 : Purification via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) followed by recrystallization.

Optimization can employ statistical design of experiments (DoE) to minimize trial runs, focusing on variables like temperature, solvent polarity, and stoichiometry .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., methoxy, dimethyl groups) and propionyl linkage.

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H]+ or [M+Na]+ peaks).

- HPLC-PDA : Purity assessment (>95% recommended for biological assays) using reverse-phase C18 columns with UV detection at λ = 254 nm .

Q. How do structural features like the methoxy group and tetrahydroquinoline moiety influence its physicochemical properties?

- The methoxy group enhances solubility in polar solvents and may participate in hydrogen bonding with biological targets.

- The tetrahydroquinoline core introduces rigidity, affecting conformational stability and π-π stacking interactions.

- The propionyl group modulates lipophilicity, impacting membrane permeability .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to optimize reactivity.

- Molecular Dynamics (MD) Simulations : Study binding interactions with enzymes (e.g., sulfonamide-targeted carbonic anhydrases) to refine steric and electronic complementarity.

- Reaction Path Search Algorithms : Tools like GRRM or AFIR can identify energetically favorable synthesis pathways .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Orthogonal Assays : Validate results using diverse methods (e.g., enzymatic inhibition vs. cell-based assays).

- Metabolic Stability Testing : Rule out discrepancies caused by compound degradation in vitro vs. in vivo.

- Structure-Activity Relationship (SAR) Profiling : Systematically modify substituents to isolate variables affecting activity .

Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?

- Pull-Down Assays : Use biotinylated analogs to identify protein targets from cell lysates.

- Kinetic Studies : Measure IC50 values under varying pH or cofactor conditions to infer binding modes.

- Transcriptomic/Proteomic Profiling : Identify downstream pathways affected by treatment (e.g., apoptosis or metabolic regulators) .

Methodological Notes

- Data Contradiction Analysis : Cross-reference results with structurally analogous sulfonamides (e.g., 4-chloro-N-(1-propionyl-THQ-7-yl)benzenesulfonamide) to identify scaffold-specific trends .

- Experimental Design : Prioritize fractional factorial designs for multi-variable optimization, reducing resource expenditure while maintaining statistical rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.